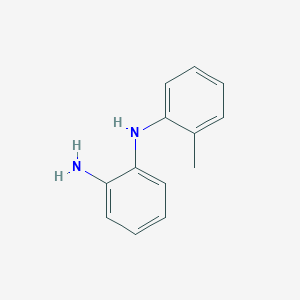

N-o-tolyl-benzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2-methylphenyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLTULAUWZNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Mechanistic Insights for N O Tolyl Benzene 1,2 Diamine and Its Analogues

Direct N-Arylation Methodologies for Benzene-1,2-diamines

The most direct route to N-o-tolyl-benzene-1,2-diamine involves the formation of a carbon-nitrogen bond between benzene-1,2-diamine and an o-tolyl halide or its equivalent. Transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, are the premier methods for this transformation. wikipedia.orgwikipedia.org

Exploration of Catalytic Systems in N-Arylation

The success of N-arylation hinges on the catalytic system employed, which typically consists of a metal precursor and a specialized ligand.

Palladium-Based Catalysts: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. wikipedia.orgorganic-chemistry.org The catalysts are typically generated in situ from a palladium(II) or palladium(0) source and a phosphine (B1218219) ligand. For the synthesis of this compound from benzene-1,2-diamine and an o-tolyl halide (e.g., 2-bromotoluene), bulky, electron-rich phosphine ligands are essential. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. libretexts.org Bidentate phosphine ligands like BINAP and DPPF, as well as highly hindered monodentate ligands from the Buchwald group (e.g., BrettPhos), have proven effective. wikipedia.orgorganic-synthesis.com

Copper-Based Catalysts: The Ullmann condensation, a copper-catalyzed N-arylation, represents an alternative and often more economical approach. wikipedia.org Traditional Ullmann reactions required harsh conditions, but modern protocols utilize soluble copper(I) salts (e.g., CuI) with activating ligands. organic-chemistry.orgiitk.ac.in For the arylation of diamines, N,N'-donor ligands such as 1,10-phenanthroline (B135089) or even benzene-1,2-diamine derivatives themselves can serve as effective ligands, promoting the reaction at milder temperatures. wikipedia.orgtcichemicals.com These ligands form electron-rich anionic copper complexes that enhance the rate of oxidative addition. tcichemicals.com

The table below summarizes representative catalytic systems for these transformations.

| Reaction Type | Metal Source | Typical Ligands | Base | Solvent | Ref. |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF, BrettPhos, P(o-tolyl)₃ | NaOt-Bu, Cs₂CO₃ | Toluene, THF | libretexts.orgorganic-synthesis.commaynoothuniversity.ie |

| Ullmann Condensation | CuI, Cu₂O | 1,10-Phenanthroline, Benzene-1,2-diamines | K₂CO₃, KOH | DMF, NMP | wikipedia.orgtcichemicals.com |

Regioselectivity and Stereocontrol in N-Arylation Processes

A primary challenge in the synthesis of this compound is achieving selective mono-arylation. Benzene-1,2-diamine possesses two nucleophilic amino groups, and controlling the reaction to prevent the formation of the double-arylated product, N,N'-di(o-tolyl)benzene-1,2-diamine, is critical.

Several strategies can be employed to enhance regioselectivity:

Stoichiometry Control: Using benzene-1,2-diamine in excess relative to the o-tolyl halide can statistically favor mono-arylation. However, this often requires a difficult separation of the product from unreacted starting material.

Steric Hindrance: The inherent steric bulk of the o-tolyl group can disfavor a second arylation event, particularly after the first N-arylation has occurred. This effect is more pronounced with bulky phosphine ligands in palladium catalysis, which create a more crowded coordination sphere around the metal center.

Protecting Groups: An alternative strategy involves the use of a protecting group on one of the amine functionalities of benzene-1,2-diamine. The mono-protected diamine can then be arylated, followed by deprotection to yield the desired mono-arylated product.

Stereocontrol is not a factor in the synthesis of the achiral this compound itself. However, when using chiral diamine backbones or catalysts, asymmetric induction can lead to the synthesis of enantiomerically enriched N-aryl diamine analogues, which are valuable as chiral ligands in catalysis. mdpi.com

Mechanistic Pathways of N-C Bond Formation

The mechanisms for palladium- and copper-catalyzed N-arylation have been extensively studied.

Buchwald-Hartwig Mechanism: The generally accepted catalytic cycle for the Buchwald-Hartwig reaction involves the following key steps wikipedia.orgorganic-chemistry.orglibretexts.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromotoluene) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (benzene-1,2-diamine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product (this compound) and regenerating the Pd(0) catalyst.

Ullmann Condensation Mechanism: The mechanism of the Ullmann reaction is more debated but is thought to involve copper(I) and copper(III) intermediates wikipedia.orgorganic-chemistry.orgresearchgate.net:

Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide species.

Oxidative Addition: The aryl halide adds to the copper(I) amide, likely forming a transient Cu(III) intermediate.

Reductive Elimination: This Cu(III) species then undergoes reductive elimination to form the N-arylated product and a copper(I) halide, which re-enters the catalytic cycle.

Synthesis via Functional Group Interconversion on Benzene-1,2-diamine Precursors

An alternative to direct arylation involves forming the N-aryl-benzene-1,2-diamine structure through sequential reactions, where the key functionalities are introduced or modified in separate steps.

Reduction of Nitroaromatic Precursors to Diamines

This strategy involves first constructing an N-aryl-2-nitroaniline intermediate, followed by the chemical reduction of the nitro group to an amine. For the target molecule, this would typically involve the reaction of 1-fluoro-2-nitrobenzene (B31998) with o-toluidine (B26562) via nucleophilic aromatic substitution. The resulting N-(o-tolyl)-2-nitroaniline is then reduced.

A variety of reducing agents are effective for the conversion of the nitro group to an amine in high yield. The choice of reagent can depend on the presence of other functional groups in the molecule. mdma.ch

| Reducing Agent | Conditions | Key Features | Ref. |

| SnCl₂·2H₂O | Ethanol (B145695), Reflux | Reliable, high-yielding, tolerant of many functional groups. | mdpi.com |

| H₂/Pd/C | Methanol/Ethyl Acetate | Catalytic hydrogenation; clean reaction, but may reduce other groups. | |

| NaBH₄/Catalyst | Various | Can be used with catalysts like NiCl₂ or in specific solvent systems. | orientjchem.org |

| Fe/NH₄Cl or Fe/AcOH | Water/Ethanol | Classical, inexpensive, and effective method. |

Another approach within this category is reductive amination. This involves the condensation of 2-nitroaniline (B44862) with o-tolualdehyde to form an imine, which is then reduced in situ. acs.org However, controlling the reduction conditions to selectively reduce the imine without affecting the nitro group can be challenging. A more common variant is the reductive amination of an aldehyde with a pre-existing amine, such as reacting o-phenylenediamine (B120857) with o-tolualdehyde in the presence of a reducing agent like sodium triacetoxyborohydride. mdma.ch

Post-Synthetic Modification Approaches

Once a benzene-1,2-diamine core is established, further modifications can be made to one or both of the amino groups. This is particularly relevant for creating analogues. Starting with a readily available N-substituted benzene-1,2-diamine, a variety of functional groups can be introduced. For example, after synthesizing a chiral N-alkyl-benzene-1,2-diamine, the remaining primary amine can be functionalized. mdpi.com

Common post-synthetic modifications include:

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDCI) to form amides. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) to yield sulfonamides. mdpi.com

Alkylation/Arylation: Further N-alkylation or N-arylation can be performed, although selectivity can be an issue without a directing or protecting group strategy.

These modification approaches allow for the creation of a diverse library of N-aryl-benzene-1,2-diamine analogues from a common intermediate, facilitating structure-activity relationship studies. mdpi.commdma.ch

Electrochemically Mediated Synthesis of Substituted Benzene-1,2-diamines

Electrochemical synthesis has emerged as a powerful and sustainable alternative to conventional chemical methods for the preparation of substituted benzene-1,2-diamines. By using electricity to drive chemical reactions, this approach often circumvents the need for harsh reagents, reduces waste, and allows for precise control over reaction conditions.

A notable strategy involves the anodic oxidation of N-substituted anilines to generate reactive intermediates that can undergo further transformations. For instance, the electrochemical oxidation of 2-aminodiphenylamine (B160148) in a mixture of water and ethanol has been shown to produce a 1-N-phenyl-o-benzoquinone diimine intermediate. This electrophilic species can then react with nucleophiles, such as sulfinic acids, in a Michael-type addition reaction to yield regioselectively substituted 1-N-phenyl-4-(arylsulfonyl)benzene-1,2-diamine derivatives. researchgate.netrsc.org This process can be performed under both controlled-potential and constant-current conditions, using a simple setup with a carbon rod anode in an undivided cell, highlighting its practicality. researchgate.netrsc.org

The versatility of electrochemical methods is further demonstrated in the synthesis of precursors for valuable heterocyclic compounds like benzimidazoles. An electrochemical oxidative dehydrogenation strategy has been developed for the intramolecular C-N bond formation in N-substituted benzene-1,2-diamines, leading to 1,2-disubstituted benzimidazoles. acs.org This method avoids the use of metal catalysts and stoichiometric oxidants, offering a cleaner route to these important molecules. acs.org The reaction proceeds under mild conditions in an undivided electrolytic cell and shows good tolerance to various functional groups. acs.org

Furthermore, direct electrochemical synthesis using sacrificial metal anodes provides a high-yield, one-step route to metal complexes of benzene-1,2-diamine derivatives, such as N,N´-bis(salicylidene)-o-phenylenediamine. tubitak.gov.tr In this process, the metal anode is oxidized in a solution containing the ligand, leading directly to the formation of the desired complex. tubitak.gov.tr

Table 1: Examples of Electrochemically Mediated Synthesis of Benzene-1,2-diamine Analogues

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminodiphenylamine | Anodic oxidation, Sulfinic acids, H₂O/EtOH | 1-N-Phenyl-4-(arylsulfonyl)benzene-1,2-diamines | High | researchgate.netrsc.org |

| N¹,N¹-Dibenzyl-substituted benzene-1,2-diamines | Electrochemical oxidative dehydrogenation, Undivided cell | 1,2-Disubstituted benzimidazoles | 61-88% | acs.org |

| Metal Anode (Ti, Fe, Cd, Sn, Pb) | N,N´-Bis(salicylidene)-o-phenylenediamine, Acetonitrile | M(Saloph) complexes | 85-95% | tubitak.gov.tr |

Sustainable and Green Chemical Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of aromatic diamines and their derivatives. researchgate.netacs.orgmdpi.com These approaches focus on using environmentally benign solvents, renewable starting materials, and catalytic methods to improve sustainability. nih.gov

A significant advancement in the green synthesis of substituted o-phenylenediamines involves the use of air as a green oxidant. A novel method co-catalyzed by iodine and a Lewis acid enables the direct conversion of cyclohexanones into multi-substituted o-phenylenediamines. rsc.org This cascade reaction proceeds under mild conditions and demonstrates the practical utility of using air for oxidative aromatization and amination, minimizing hazardous by-products. rsc.org

Water, as a benign and abundant solvent, plays a crucial role in many green synthetic protocols. The synthesis of 2-aryl benzimidazoles, which are derived from o-phenylenediamines, has been successfully achieved in water or even under solvent-free conditions. scirp.org One such method involves the reaction of 1,2-phenylenediamine derivatives with arylidene malononitrile, which proceeds with high efficiency and operational simplicity. scirp.org Similarly, water has been shown to mediate the chemoselective synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes, offering remarkable advantages over organic solvents in terms of yield and work-up procedures. acs.org

The use of reusable catalysts and multicomponent reactions further enhances the green credentials of these synthetic routes. researchgate.netdoi.org For example, perlite–SO₃H nanoparticles have been used as a recyclable catalyst for the one-pot, three-component synthesis of quinoxaline (B1680401) derivatives from o-phenylenediamine under ultrasound irradiation. researchgate.net This method offers benefits such as short reaction times, excellent yields, and easy catalyst recovery. researchgate.net Other green strategies include the use of cobalt (II) chloride hexahydrate as a catalyst for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and various aromatic aldehydes. eijppr.com

Table 2: Examples of Green Synthesis Approaches for Benzene-1,2-diamine Analogues and Derivatives

| Starting Material(s) | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexanones, Amines | I₂, Lewis Acid, Air (oxidant) | Substituted o-phenylenediamines | Not specified | rsc.org |

| 1,2-Phenylenediamine derivatives, Arylidene malononitrile | Water or solvent-free, 75-90°C | 2-Aryl benzimidazoles | Excellent | scirp.org |

| o-Phenylenediamine, Aldehydes, Cyclohexyl isocyanide | Perlite–SO₃H nanoparticles, Ultrasound | N-Cyclohexyl-3-aryl-quinoxaline-2-amines | Excellent | researchgate.net |

| o-Phenylenediamine, Aromatic aldehydes | Cobalt (II) chloride hexahydrate | 2-Arylbenzimidazoles | Good | eijppr.com |

| o-Phenylenediamine, Aldehyde | Trimethylsilyl chloride, Water | 1,2-Disubstituted benzimidazoles | Excellent | acs.org |

Reactivity Profiles and Derivatization Chemistry of N O Tolyl Benzene 1,2 Diamine

Cyclocondensation Reactions Leading to Heterocyclic Frameworks

Cyclocondensation reactions are cornerstone transformations for N-o-tolyl-benzene-1,2-diamine, providing efficient routes to valuable nitrogen-containing heterocyclic scaffolds. The differential reactivity of the primary and secondary amino groups, influenced by the electronic and steric properties of the o-tolyl moiety, plays a crucial role in directing the outcome of these reactions.

Benzimidazoles are a prominent class of heterocyclic compounds synthesized from o-phenylenediamines. The general synthetic approach involves the condensation of the diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivatives), followed by cyclization and aromatization. thieme-connect.comorganic-chemistry.org

The reaction of o-phenylenediamines with aldehydes is a common method for synthesizing 2-substituted and 1,2-disubstituted benzimidazoles. rsc.org This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. Often, an oxidizing agent is required to facilitate the final aromatization step to form the benzimidazole ring. nih.gov A variety of catalysts, including Brønsted or Lewis acids, can be employed to promote the condensation. rsc.org

Similarly, the condensation with carboxylic acids, known as the Phillips-Ladenburg reaction, is a direct method to form 2-substituted benzimidazoles. researchgate.net This reaction usually requires acidic conditions and elevated temperatures to drive the dehydration and cyclization process. researchgate.net

Below is a table of representative cyclocondensation reactions for the formation of benzimidazoles from o-phenylenediamines, which serve as a model for the reactivity of this compound.

| Diamine Reactant | Carbonyl/Carboxylic Reactant | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (B120857) | Benzaldehyde | Au/TiO₂, 25 °C | 2-Phenyl-1H-benzimidazole | nih.gov |

| o-Phenylenediamine | 4-Methylbenzaldehyde | ZnFe₂O₄, Ultrasonic Irradiation | 2-(p-tolyl)-1H-benzimidazole | ichem.md |

| o-Phenylenediamine | Acetic Acid | p-TSOH, Heat | 2-Methyl-1H-benzimidazole | researchgate.net |

| o-Phenylenediamine | Formic Acid | Acid catalyst, Heat | 1H-Benzimidazole | thieme-connect.com |

The presence of the N-o-tolyl group in this compound introduces significant steric and electronic effects that influence its reactivity compared to the unsubstituted o-phenylenediamine.

Steric Hindrance : The o-tolyl group is sterically bulky, particularly due to the ortho-methyl substituent. This bulkiness physically obstructs the approach of electrophiles (like the carbonyl carbon of aldehydes or carboxylic acids) to the secondary nitrogen atom. Consequently, the primary amino group (-NH₂) is significantly more accessible and is expected to be the primary site of initial nucleophilic attack.

Electronic Effects : The tolyl group is weakly electron-donating through induction and hyperconjugation. This effect slightly increases the electron density on the secondary nitrogen, enhancing its nucleophilicity. However, this electronic enhancement is generally considered to be overridden by the substantial steric hindrance.

As a result of these combined effects, the reaction of this compound with aldehydes or carboxylic acids is expected to proceed with high regioselectivity. The initial condensation will preferentially occur at the less hindered primary amine. The subsequent intramolecular cyclization will then form a 1-o-tolyl-substituted benzimidazole derivative. This directing effect of the N-substituent is a key feature in the derivatization chemistry of this compound.

Quinoxalines are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine ring. The most direct and widely used method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsapub.org

The reaction between an o-phenylenediamine and an α-diketone (a compound with two adjacent carbonyl groups) is typically a rapid and high-yielding process. sid.ir It often proceeds readily in solvents like ethanol (B145695) at room temperature or with gentle heating, sometimes in the presence of a mild acid or base catalyst. sapub.orgsid.ir This transformation involves a sequential double condensation, where each amino group reacts with one of the carbonyl groups to form two imine bonds, which are part of the final aromatic quinoxaline (B1680401) ring.

The table below presents examples of quinoxaline synthesis using various o-phenylenediamines and symmetric α-dicarbonyl compounds.

| Diamine Reactant | α-Dicarbonyl Reactant | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Benzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O, EtOH/H₂O, RT | 2,3-Diphenylquinoxaline | sid.ir |

| 4-Methylbenzene-1,2-diamine | Benzil | Phenol, EtOH/H₂O, RT | 6-Methyl-2,3-diphenylquinoxaline | sapub.org |

| Benzene-1,2-diamine | Biacetyl (2,3-Butanedione) | Ethanol, Reflux | 2,3-Dimethylquinoxaline | chim.it |

| Benzene-1,2-diamine | Phenanthrenequinone | Phenol, EtOH/H₂O, RT | Dibenzo[a,c]phenazine | sapub.org |

When an unsymmetrically substituted diamine, such as this compound, reacts with an asymmetric α-diketone (e.g., 1-phenyl-1,2-propanedione), the formation of two different regioisomeric quinoxaline products is possible. The control of this regioselectivity is a critical aspect of the synthesis. nih.gov

The reaction outcome is determined by the interplay of several factors:

Nucleophilicity of the Amino Groups : The primary amine (-NH₂) in this compound is sterically more accessible than the secondary amine. Therefore, it is expected to initiate the first nucleophilic attack on one of the carbonyl carbons.

Electrophilicity of the Carbonyl Groups : In an asymmetric diketone like 1-phenyl-1,2-propanedione, the two carbonyl carbons have different reactivities. The ketone adjacent to the methyl group is less sterically hindered, while the ketone adjacent to the phenyl group is generally more electrophilic.

Reaction Conditions : The choice of solvent and catalyst can influence the reaction pathway and the stability of the intermediates, thereby affecting the ratio of the final regioisomeric products. nih.gov

The initial condensation between the more accessible primary amine of this compound and the more reactive/less hindered carbonyl group of the asymmetric diketone will likely dictate the predominant regioisomer. For instance, the reaction of a monosubstituted o-phenylenediamine can be directed by additives to selectively produce one isomer over the other. nih.gov A detailed analysis of the specific electronic and steric landscape of both reactants is necessary to predict the major product in the reaction involving this compound.

Derivatization to Benzotriazoles

The reaction of this compound with nitrous acid (HNO₂) leads to the formation of benzotriazole derivatives. This transformation is a well-established method for the synthesis of the benzotriazole ring system from o-phenylenediamine precursors. researchgate.netresearchgate.net The reaction proceeds via in situ diazotization of the primary amino group of the diamine, followed by an intramolecular cyclization.

Typically, the reaction is carried out by treating the diamine, dissolved in an acidic medium such as acetic acid or a mineral acid, with a source of nitrous acid, commonly sodium nitrite (NaNO₂). purdue.eduutupub.fi The process begins with the generation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic environment. nih.govnih.gov This electrophilic species is then attacked by the primary amino group of this compound. A series of proton transfers and the elimination of a water molecule results in the formation of a diazonium salt intermediate. nih.gov Due to the proximity of the secondary amino group, a spontaneous intramolecular cyclization occurs, where the lone pair of the secondary nitrogen attacks the diazonium group, leading to the closure of the five-membered triazole ring and the elimination of a proton to yield the final benzotriazole product.

The general reaction scheme for the formation of benzotriazoles from o-phenylenediamines is summarized in the table below.

| Reactants | Reagents | Product | Key Reaction Steps |

| o-Phenylenediamine | Sodium Nitrite, Acetic Acid/Water | 1H-Benzotriazole | Diazotization of one amino group, followed by intramolecular cyclization. researchgate.netpurdue.edu |

The presence of the o-tolyl group on one of the nitrogen atoms in this compound will direct the cyclization to form a specific N-substituted benzotriazole isomer.

Formation of Other Fused Heterocycles (e.g., Indoloquinoxalines)

This compound serves as a valuable precursor for the synthesis of a variety of fused heterocyclic compounds, owing to the presence of two nucleophilic nitrogen atoms in a 1,2-relationship on the benzene ring. These diamines can react with a range of compounds containing two electrophilic centers to form new heterocyclic rings fused to the original benzene ring.

A prominent example is the synthesis of quinoxaline derivatives. Quinoxalines are formed by the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. This reaction is a straightforward and widely used method for constructing the quinoxaline ring system. In the case of this compound, the reaction with a 1,2-dicarbonyl compound would yield an N-o-tolyl-substituted quinoxaline.

Furthermore, reactions with precursors that can generate a 1,2-dicarbonyl equivalent or possess other suitable functionalities can lead to more complex fused systems. For instance, the reaction of benzene-1,2-diamines with 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles has been shown to produce quinoxaline derivatives through a process involving the extrusion of a phenylacetonitrile molecule. libretexts.org This suggests a potential pathway for the synthesis of indolo[2,3-b]quinoxalines or related structures starting from this compound and appropriate isatin derivatives. The synthesis of benzo-fused heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceutically active compounds.

The versatility of o-diamines allows for the construction of various ring sizes, including five, six, seven, and eight-membered fused heterocyclic systems, depending on the nature of the reacting partner.

Schiff Base Condensation and Metal Chelate Ligand Formation

This compound can undergo Schiff base condensation, which involves the reaction of its primary amino group with a carbonyl compound, such as an aldehyde or a ketone. rsc.org This reaction forms an imine or azomethine (>C=N-) linkage. The resulting Schiff base ligand, which contains the this compound backbone, is a versatile chelating agent capable of forming stable complexes with a wide range of metal ions. researchgate.net

The synthesis of these Schiff bases is typically achieved by refluxing the diamine and the carbonyl compound in a suitable solvent like ethanol or methanol. mdpi.com The secondary amino group of the original diamine often remains available for coordination, allowing the Schiff base to act as a bidentate or potentially tridentate ligand. The lone pair of electrons on the imine nitrogen and the secondary amine nitrogen can coordinate to a metal center, forming stable chelate rings. nih.gov

The general reaction for Schiff base formation is depicted below:

| Reactants | Product Type | Key Functional Group Formed |

| Primary Amine (from this compound) + Aldehyde/Ketone | Schiff Base | Imine or Azomethine (>C=N-) |

These Schiff base ligands and their metal complexes have been extensively studied for various applications. researchgate.netrsc.org The metal ions are typically introduced as salts (e.g., chlorides or sulfates), and the complexation occurs upon mixing the ligand and the metal salt in a suitable solvent. nih.govmdpi.com

Structure-Reactivity Relationships in Schiff Base Derivatives

The structure of the Schiff base derivatives of this compound and their metal complexes significantly influences their reactivity and properties. The electronic and steric effects of the substituents on both the diamine and the carbonyl precursor play a crucial role.

The o-tolyl group on the secondary amine introduces steric hindrance, which can affect the coordination geometry of the resulting metal complexes. This steric bulk can influence the stability of the complex and may favor specific coordination numbers and geometries.

The nature of the aldehyde or ketone used in the condensation also has a profound impact. Electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde, for example, will alter the electron density on the imine nitrogen. This, in turn, affects its coordinating ability and the stability of the metal-ligand bond. Studies on similar Schiff base complexes have shown that such electronic variations can modulate the biological and catalytic activities of the metal complexes. utupub.fi

Redox Chemistry and Ligand Non-Innocence Phenomena

The redox chemistry of complexes derived from this compound is expected to be rich and complex, largely due to the potential for the ligand to be "non-innocent". A non-innocent ligand is one where the oxidation state of the ligand is ambiguous, and it can actively participate in the redox processes of the metal complex. nih.govrsc.org Ligands derived from o-phenylenediamines are classic examples of redox-non-innocent systems. researchgate.netnih.gov

The this compound ligand can exist in several oxidation states. The fully reduced form is the diamine itself. One-electron oxidation can generate a radical cation, and a two-electron oxidation can lead to the corresponding quinonediimine. This redox activity is centered on the diamine core of the molecule. When such a ligand coordinates to a metal center, the electron density can be delocalized between the metal and the ligand. Consequently, it can be difficult to assign formal oxidation states to either the metal or the ligand.

For instance, a complex could be described as having a metal in a certain oxidation state with the ligand in its reduced diamine form, or alternatively, as the metal being in a lower oxidation state with the ligand in a more oxidized (e.g., radical) form. nih.gov This phenomenon is known as ligand non-innocence.

The electrochemical behavior of such complexes often reveals multiple, reversible redox events that are ligand-based rather than metal-based. researchgate.net The presence of the electron-donating tolyl group on the nitrogen atom in this compound would be expected to influence the redox potentials of the ligand and its metal complexes compared to unsubstituted o-phenylenediamine derivatives.

Nucleophilic Reactivity and Substitution Reactions

The this compound molecule possesses two nucleophilic centers: the primary and secondary amino groups. These groups can readily participate in nucleophilic reactions, attacking electrophilic species. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the more likely site for initial attack in many reactions.

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amino groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org However, the benzene ring itself is generally not susceptible to nucleophilic aromatic substitution unless it is substituted with strong electron-withdrawing groups, which is not the case here. libretexts.org

The amino groups can act as nucleophiles in substitution reactions. For example, they can react with alkyl halides in nucleophilic substitution reactions to form more highly substituted amines. They can also participate in nucleophilic aromatic substitution reactions where they displace a suitable leaving group on an activated aromatic ring. nih.gov For instance, the reaction of diamines with activated aryl halides is a known method for synthesizing more complex aromatic amine derivatives. mdpi.com

Explorations into Polymerization Tendencies and Polymer Characterization

Diamines such as this compound are potential monomers for the synthesis of various types of polymers. The presence of two reactive amine functionalities allows for the formation of polymer chains through step-growth polymerization mechanisms.

One potential route is the formation of polyamides, which can be synthesized by the reaction of a diamine with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). Aromatic polyamides, in particular, are known for their high thermal stability and mechanical strength. ijert.org The incorporation of the this compound monomer would be expected to influence the properties of the resulting polyamide, such as its solubility and glass transition temperature, due to the presence of the bulky and somewhat flexible tolyl group.

Another possibility is the oxidative polymerization of the diamine. Phenylenediamines can be polymerized to form conducting polymers. For example, the polymerization of 1,2-diaminobenzene can lead to a ladder-type polymer structure. researchgate.net It is conceivable that this compound could undergo similar oxidative polymerization, either chemically or electrochemically, to produce a polymer with a conjugated backbone. The resulting polymer's structure and properties, such as its electrical conductivity and processability, would be influenced by the N-o-tolyl substituent.

Characterization of such polymers would involve techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the characteristic polymer linkages (e.g., amide bonds), nuclear magnetic resonance (NMR) spectroscopy to elucidate the polymer structure, thermal analysis (TGA and DSC) to determine thermal stability and transitions, and techniques to measure molecular weight and electrical conductivity.

Coordination Chemistry of N O Tolyl Benzene 1,2 Diamine: Ligand Design and Complexation

Design Principles for Diamine Ligands in Metal Coordination

The design of diamine ligands for metal coordination is guided by several key principles that influence the stability, structure, and reactivity of the resulting metal complexes. These principles are centered around the steric and electronic effects of the ligand framework and its substituents.

The electronic properties of the diamine ligand are significantly influenced by the substituents on the aromatic ring and the nitrogen atoms. The o-tolyl group in N-o-tolyl-benzene-1,2-diamine, being an electron-donating group, increases the electron density on the coordinating nitrogen atoms. This enhanced donor capacity can lead to stronger metal-ligand bonds. Furthermore, the aromatic nature of the benzene-1,2-diamine backbone provides a platform for redox activity, where the ligand itself can participate in electron transfer processes. rsc.org

Steric effects, introduced by substituents on the ligand, play a crucial role in determining the coordination geometry and the accessibility of the metal center. nsf.govacs.org The o-tolyl group, due to its position, can impose steric constraints that influence the arrangement of ligands around the metal ion. This can favor specific coordination geometries and may prevent the coordination of additional ligands. The interplay between these steric and electronic factors allows for the fine-tuning of the properties of the resulting metal complexes for various applications. rsc.org

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and related ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Ni(II) Complexes and Redox-Active Ligands

Nickel(II), with its d⁸ electron configuration, forms a variety of complexes with diamine ligands, often exhibiting square-planar or octahedral geometries. In the case of this compound, a square-planar geometry is commonly observed, particularly with a 1:2 metal-to-ligand ratio.

The electronic structure of these redox-active Ni(II) complexes can be complex. For example, a neutral [NiL] complex, where L is a tetradentate o-phenylenedioxamidate ligand, has been described as a Ni(III) o-benzosemiquinonediimine π-cation radical complex. nih.gov This highlights the delocalization of electrons between the metal and the ligand.

Table 1: Selected Bond Distances (Å) in a Representative Square-Planar Ni(II) Complex with a Redox-Active Ligand

| Bond | Length (Å) |

| Ni-N(amidate) | 1.88 - 1.93 |

| Ni-N(amine) | ~2.0 |

Note: Data is for a related Ni(II) complex with an o-phenylenedioxamidate ligand and is illustrative of typical bond lengths. nih.gov

Zn(II) Complexes and their Coordination Geometries

Zinc(II) is a d¹⁰ metal ion and, as such, does not exhibit the redox activity seen in many transition metal complexes. Its coordination chemistry is primarily dictated by the ligand's steric and electronic properties and the nature of the counter-ions. With benzene-1,2-diamine ligands, Zn(II) can adopt different coordination geometries.

For example, the complex (Benzene-1,2-diamine-κ²N,N')dichlorozinc displays a distorted tetrahedral geometry. researchgate.net In contrast, the complex trans-diaquabis(4,5-dimethylbenzene-1,2-diamine-κ²N,N')zinc chloride exhibits a tetragonally distorted octahedral coordination sphere. researchgate.net The preference for a particular geometry is influenced by factors such as the steric bulk of the ligands and the presence of coordinating solvent molecules or counter-ions.

Schiff base complexes of Zn(II) derived from o-phenylenediamine (B120857) have also been synthesized, often resulting in octahedral geometries where the ligand coordinates as a tetradentate NNNN donor. ajol.info

Table 2: Coordination Geometries of Representative Zn(II) Complexes with Benzene-1,2-diamine Ligands

| Complex | Coordination Geometry |

| [Zn(C₆H₈N₂)Cl₂] | Distorted Tetrahedral |

| [Zn(C₈H₁₂N₂)₂(H₂O)₂]Cl₂ | Distorted Octahedral |

Data from structural studies of benzene-1,2-diamine and 4,5-dimethylbenzene-1,2-diamine (B154071) complexes. researchgate.net

Cu(II) Complexes and Schiff Base Adducts

Copper(II), a d⁹ metal ion, readily forms complexes with diamine ligands and their Schiff base derivatives. These complexes are often characterized by a square-planar or distorted square-planar geometry. The reaction of this compound with an aldehyde or ketone can lead to the in-situ formation of a Schiff base ligand, which then coordinates to the Cu(II) center.

For instance, Cu(II) complexes with unsymmetrical tetradentate Schiff base ligands derived from 4-methyl-1,2-diaminobenzene have been synthesized and characterized. ijcrcps.com In these complexes, the Schiff base acts as a tetradentate ligand, coordinating through two azomethine nitrogen atoms and two phenolic oxygen atoms to give a square-planar geometry around the Cu(II) ion. ijcrcps.com The synthesis of a Cu(II) complex with a Schiff base derived from salicylaldehyde (B1680747) and 1,2-phenylenediamine has also been reported, resulting in a nearly square-planar geometry. researchgate.net

Other Metal Ions and Coordination Motifs

The versatility of this compound and its derivatives allows for the formation of complexes with a variety of other metal ions. For example, Schiff base complexes of Mn(II) and VO(II) derived from o-phenylenediamine have been synthesized. ias.ac.in In these cases, the Mn(II) complex was found to have an octahedral geometry, while the VO(II) chelate adopted a square-pyramidal geometry. ias.ac.in These examples demonstrate the ability of the ligand framework to accommodate different metal ions with their preferred coordination numbers and geometries.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the identity of the metal ion, its oxidation state, and the nature of the coordinating ligands.

For Ni(II) complexes with this compound, the magnetic properties are highly dependent on the coordination geometry. A square-planar Ni(II) complex is typically low-spin and diamagnetic, as the eight d-electrons are paired in the lower energy d-orbitals. However, if the geometry is octahedral or tetrahedral, the complex will be paramagnetic with two unpaired electrons. christuniversity.in The magnetic moment for an octahedral Ni(II) complex is expected to be in the range of 2.8-3.3 B.M. christuniversity.in

The redox-active nature of the o-phenylenediamine backbone has a profound impact on the electronic spectra of the complexes. The ability of the ligand to be oxidized leads to the appearance of new, intense charge-transfer bands in the electronic spectrum. In the case of a Ni(III) complex with a related ligand, characteristic ligand-to-metal charge transfer (LMCT) bands were observed in the near-infrared (NIR) region, whereas the corresponding metal-to-ligand charge transfer (MLCT) bands for the Ni(II) complex were in the UV region. nih.gov

The magnetic properties of these complexes can also be influenced by the redox state of the ligand. For example, a Ni(II) complex with a ligand in a radical form can exhibit magnetic coupling between the metal center and the ligand-based radical. The singlet metal-radical ground state can result from antiferromagnetic coupling between the Ni(II) ion and the radical ligand. nih.gov

Cu(II) complexes, having one unpaired electron, are generally paramagnetic with a magnetic moment of approximately 1.73 B.M. ijcrcps.com The electronic spectra of square-planar Cu(II) complexes typically show a broad d-d transition in the visible region. researchgate.net

Table 3: Expected Magnetic Properties of Metal Complexes with this compound

| Metal Ion | Electron Configuration | Common Geometry | Spin State | Expected Magnetic Moment (B.M.) |

| Ni(II) | d⁸ | Square-Planar | Low-Spin | 0 (Diamagnetic) |

| Ni(II) | d⁸ | Octahedral | High-Spin | 2.8 - 3.3 |

| Zn(II) | d¹⁰ | Tetrahedral/Octahedral | - | 0 (Diamagnetic) |

| Cu(II) | d⁹ | Square-Planar | - | ~1.73 |

Catalytic Activity of Metal-Diamine Complexes in Organic Transformations

The coordination of this compound to metal centers can generate complexes with significant catalytic activity in a variety of organic transformations. The electronic and steric properties imparted by the o-tolyl group, combined with the inherent reactivity of the benzene-1,2-diamine backbone, allow for the modulation of the metal center's catalytic behavior. This section explores the mechanisms of alcohol oxidation and the potential for asymmetric catalysis using chiral analogues of this ligand.

Mechanisms of Catalytic Alcohol Oxidation

Metal complexes incorporating ligands structurally similar to this compound have demonstrated efficacy in the catalytic oxidation of alcohols. The mechanism of these reactions is often intricate, involving the cooperative interaction of the metal center and the redox-active diamine ligand.

Research on nickel(II) complexes with the related tridentate ligand N(1)-(2-aminophenyl)benzene-1,2-diamine provides significant insight into potential catalytic pathways. researchgate.net In one such system, two nickel(II) complexes, an octahedral [Ni(II)(H3L)2]2+ and a planar singlet diradical species [Ni(II)(HL)2], were synthesized and found to be interconvertible. The conversion from the octahedral to the planar complex occurs through exposure to a base and oxygen, involving simultaneous deprotonation and oxidation of the coordinated ligands. researchgate.net

This ligand oxidation and the associated dissociation of a ligand arm from the metal center are crucial for the catalytic activity. The coordinatively saturated octahedral complex can act as a catalyst precursor for alcohol oxidation. researchgate.net The proposed mechanism suggests that the catalytic cycle is initiated by the deprotonation of the ligand, which facilitates its oxidation. This process generates a vacant coordination site on the metal, allowing the alcohol substrate to bind. The key step in the oxidation of the alcohol is believed to be a hydrogen atom transfer from the alcohol to the coordinated, oxidized ligand, which acts as a hydrogen atom acceptor. researchgate.net This forms a ketyl radical intermediate, which then proceeds to the final aldehyde or ketone product, regenerating the catalyst.

The catalytic performance of such systems has been evaluated for both primary and secondary alcohols, demonstrating the versatility of these complexes. researchgate.net The general mechanism can be summarized in the following key steps:

Catalyst Activation: The catalyst precursor is activated through deprotonation and oxidation of the diamine ligand, creating a coordinatively unsaturated and redox-active catalytic species.

Substrate Coordination: The alcohol substrate coordinates to the activated metal center.

Hydrogen Atom Transfer: A hydrogen atom is transferred from the alcohol to the ligand.

Product Release: The oxidized product (aldehyde or ketone) is released from the coordination sphere.

Catalyst Regeneration: The catalyst returns to its active state to begin a new cycle.

The following table summarizes the catalytic oxidation of various alcohols by a representative Nickel(II)-diamine complex system.

| Substrate Alcohol | Product | Conversion (%) | Selectivity (%) |

| Benzyl alcohol | Benzaldehyde | 95 | >99 |

| 1-Phenylethanol | Acetophenone | 92 | >99 |

| Cyclohexanol | Cyclohexanone | 88 | >99 |

| 2-Butanol | 2-Butanone | 85 | >99 |

This data is representative of typical results found in the literature for analogous systems and serves for illustrative purposes.

Asymmetric Catalysis with Chiral this compound Analogues

The principles of ligand design in coordination chemistry extend to the development of catalysts for asymmetric transformations, a cornerstone of modern organic synthesis. While this compound itself is achiral, the introduction of chirality into its backbone can produce ligands capable of inducing enantioselectivity in metal-catalyzed reactions.

The "ligand cooperation" strategy, where two different chiral ligands are used on the same metal center, has proven effective in asymmetric catalysis. For example, ruthenium(II) complexes containing both a chiral N-heterocyclic carbene (NHC) and a chiral diamine have been developed as versatile precatalysts for asymmetric hydrogenation. nih.gov In these systems, the structure of the chiral diamine is critical for achieving high enantioselectivity. Studies on the asymmetric hydrogenation of ketones and other substrates have shown that modifications to the aryl substituents on the diamine ligand significantly impact the catalytic outcome. For instance, complexes with (1R,2R)-1,2-di-p-tolylethane-1,2-diamine demonstrated excellent performance, while the introduction of ortho-substituents on the phenyl rings was found to be unfavorable for enantioselectivity. nih.gov

This highlights the potential of chiral analogues of this compound. By synthesizing a chiral version of this ligand, for example, by using a chiral 1,2-diaminocyclohexane backbone instead of the benzene (B151609) ring and attaching an o-tolyl group to one of the nitrogen atoms, one could create a ligand scaffold for asymmetric catalysis. The steric bulk of the o-tolyl group would be positioned to influence the orientation of a substrate molecule coordinating to the metal center, thereby directing the reaction to favor the formation of one enantiomer over the other.

Such chiral diamines are valuable ligands for a range of transition-metal-catalyzed asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. strem.com The development of these catalysts is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients, natural products, and agrochemicals.

The table below illustrates the effect of diamine ligand substitution on the enantiomeric ratio in a representative asymmetric hydrogenation reaction catalyzed by a Ruthenium(II)-NHC-Diamine complex.

| Chiral Diamine Ligand | Substrate | Product Yield (%) | Enantiomeric Ratio (e.r.) |

| (1R,2R)-1,2-diphenylethane-1,2-diamine | 1-(naphthalen-2-yl)ethan-1-one | 80 | 98.0:2.0 |

| (1R,2R)-1,2-di-p-tolylethane-1,2-diamine | 1-(naphthalen-2-yl)ethan-1-one | 83 | 98.5:1.5 |

| (1R,2R)-1,2-bis(2-methylphenyl)ethane-1,2-diamine | 1-(naphthalen-2-yl)ethan-1-one | 75 | 92.0:8.0 |

This data is adapted from studies on analogous chiral diamine ligands to illustrate the impact of substitution on enantioselectivity. nih.gov

The design and synthesis of specific chiral analogues of this compound represent a promising avenue for the discovery of new, highly selective catalysts for important asymmetric organic transformations.

Advanced Spectroscopic and Structural Characterization of N O Tolyl Benzene 1,2 Diamine Systems

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of N-o-tolyl-benzene-1,2-diamine. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the molecule's constituent parts: the N-H bonds of the diamine, the aromatic C-H and C=C bonds of the benzene (B151609) and tolyl rings, the aliphatic C-H bonds of the methyl group, and the C-N linkages.

In the FTIR spectrum of related aromatic diamines, two sharp bands are typically observed between 3500 and 3400 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching modes of the primary amine (-NH₂) group. researchgate.net A secondary amine (N-H) stretch would appear as a single, less intense band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations give rise to sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tolyl's methyl group appears just below 3000 cm⁻¹. upi.edu

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Strong bands between 1620 and 1580 cm⁻¹ are attributable to N-H bending vibrations (scissoring). researchgate.net Aromatic C=C stretching vibrations from both rings typically produce a series of sharp absorptions between 1600 and 1450 cm⁻¹. researchgate.net The C-N aromatic stretching band is expected around 1275 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy complements FTIR, particularly for the non-polar bonds. The aromatic ring breathing modes and C=C stretching vibrations are often strong and sharp in the Raman spectrum. researchgate.net The symmetric vibrations of the benzene rings, which are weak in the FTIR spectrum, are typically strong in the Raman spectrum, providing confirmatory structural data.

Table 1: Characteristic Vibrational Frequencies for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3450 - 3300 | Medium, Sharp | N-H (Amine) | Stretching |

| 3100 - 3000 | Medium, Sharp | C-H (Aromatic) | Stretching |

| 2980 - 2850 | Medium, Sharp | C-H (Methyl) | Stretching |

| 1620 - 1580 | Strong | N-H (Amine) | Bending |

| 1600 - 1450 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1275 | Medium | C-N (Aromatic) | Stretching |

| 900 - 690 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of this compound. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and methyl protons.

Aromatic Protons (δ 6.5-7.5 ppm): The protons on the two aromatic rings will appear in this region. Due to the substitution patterns, they will form a complex set of overlapping multiplets. The benzene-1,2-diamine ring protons and the tolyl ring protons would have distinct chemical shifts influenced by the electron-donating amine groups and the alkyl group.

Amine Protons (δ 3.5-5.5 ppm): The two N-H protons are expected to produce broad singlet signals. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Methyl Protons (δ ~2.3 ppm): The methyl (-CH₃) protons of the tolyl group will appear as a distinct singlet, integrating to three protons. Its upfield position is characteristic of an alkyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each chemically non-equivalent carbon atom.

Aromatic Carbons (δ 110-150 ppm): A total of 12 signals are theoretically possible for the 12 aromatic carbons if there is no molecular symmetry. However, some signals may overlap. The carbons directly attached to the nitrogen atoms (C-N) will be shifted downfield compared to the other ring carbons. The quaternary carbons (C-N and C-C linkage between rings) will typically show weaker signals.

Methyl Carbon (δ ~20-25 ppm): The methyl carbon of the tolyl group is expected to appear as a single signal in the upfield aliphatic region of the spectrum. pdx.edu

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign each proton and carbon signal and confirm the connectivity between the tolyl and benzene-diamine moieties.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | Multiplet | Aromatic protons (8H) |

| ¹H | 3.5 - 5.5 | Broad Singlet | Amine protons (2H) |

| ¹H | ~2.3 | Singlet | Methyl protons (3H) |

| ¹³C | 110 - 150 | - | Aromatic carbons (12C) |

| ¹³C | ~21 | - | Methyl carbon (1C) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₄N₂), the calculated molecular weight is approximately 198.26 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198. As an even molecular weight compound containing two nitrogen atoms, it adheres to the Nitrogen Rule. whitman.edu

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Formation of a Tropylium (B1234903) Ion: A prominent peak at m/z 91 is expected, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by cleavage of the C-N bond and rearrangement of the tolyl group. This is a characteristic fragmentation for alkyl-substituted benzene compounds. whitman.edu

Loss of a Methyl Radical: Cleavage of a C-H bond in the methyl group is less likely, but loss of the entire methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 183 (M-15).

Loss of a Hydrogen Atom: A peak at m/z 197 (M-1) can occur from the loss of a hydrogen atom from an amine group or an aromatic ring.

Phenyl Cation Formation: Further fragmentation of the benzene-diamine portion could lead to the formation of a phenyl cation or related fragments, such as a peak at m/z 77 ([C₆H₅]⁺), which is highly indicative of a benzene ring. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 198 | [C₁₃H₁₄N₂]⁺ | Molecular Ion (M⁺) | Corresponds to the full molecule |

| 183 | [C₁₂H₁₁N₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |

| 91 | [C₇H₇]⁺ | Tropylium Cation | Characteristic fragment of tolyl group |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Characteristic fragment of a benzene ring |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. While a specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as derivatives of benzene-1,2-diamine, allows for a detailed prediction of its solid-state conformation. nih.gov

The molecule is expected to be non-planar. The dihedral angle between the mean planes of the benzene-diamine ring and the o-tolyl ring will be significant, likely in the range of 40-60°, to minimize steric hindrance between the two aromatic systems. The bond lengths and angles within the aromatic rings will conform to standard values for sp²-hybridized carbons, with slight distortions due to substituent effects. The C-N bond lengths will exhibit partial double-bond character due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system.

The crystal packing of this compound will be heavily influenced by hydrogen bonding. The amine groups (N-H) are excellent hydrogen bond donors, while the nitrogen lone pairs are hydrogen bond acceptors. It is highly probable that the molecules will form intermolecular N-H···N hydrogen bonds , leading to the formation of dimers or one-dimensional chains and ribbons within the crystal lattice. nih.gov These strong, directional interactions are often the primary drivers of the supramolecular assembly in such systems.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π * transitions associated with its two aromatic rings. The presence of the electron-donating amine groups and the tolyl substituent on the benzene-diamine core constitutes a conjugated system, which typically results in absorption maxima (λ_max) in the UV region, potentially extending into the visible range.

Compared to unsubstituted benzene, the absorption bands are expected to be red-shifted (a bathochromic shift) and intensified (a hyperchromic effect) due to the extension of the π-conjugated system and the auxochromic effect of the amine groups. The exact position of λ_max is sensitive to solvent polarity. nih.gov

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Many aromatic amines are fluorescent. The emission spectrum, if observed, would appear at a longer wavelength than the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would depend on the rigidity of the molecular structure and the efficiency of non-radiative decay pathways. Intramolecular rotation around the C-N and C-C single bonds can provide a pathway for non-radiative decay, potentially quenching fluorescence in solution.

Other Advanced Spectroscopic Techniques (e.g., EPR for paramagnetic complexes)

While techniques like FTIR, NMR, and MS are standard for characterizing the diamagnetic this compound molecule, other specialized methods become relevant under specific conditions. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique exclusively for detecting and characterizing species with unpaired electrons (paramagnetic species).

The parent this compound molecule is diamagnetic and therefore EPR-silent. However, EPR would be an essential tool for studying its paramagnetic derivatives, such as:

Radical Cations: If the molecule is oxidized by one electron, it forms a paramagnetic radical cation whose electronic structure and spin distribution could be studied by EPR.

Metal Complexes: As a diamine, the compound can act as a ligand, coordinating to metal ions. If it forms a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy would provide valuable information about the metal's oxidation state, its coordination environment, and the nature of the metal-ligand bonding. Studies on polymers derived from ortho-phenylenediamine have utilized EPR to detect polaronic signals, indicating the presence of radical species within the polymer chain. researchgate.net

Computational and Theoretical Investigations into N O Tolyl Benzene 1,2 Diamine Chemistry

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other key properties. For N-o-tolyl-benzene-1,2-diamine, DFT studies are instrumental in characterizing its structural and electronic features, which are fundamental to its chemical behavior. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to ensure a high level of accuracy. mdpi.com

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The presence of the ortho-tolyl group introduces significant steric hindrance, which influences the planarity of the molecule. DFT calculations can quantify the twist between the benzene (B151609) ring and the tolyl group.

The steric effect of the ortho-substituent forces the aromatic rings out of planarity with the amine linkers, creating a specific conformational landscape. This twisting is crucial as it affects the extent of π-electron delocalization across the molecule, which in turn influences its electronic and optical properties. Optimized geometric parameters, such as the C-N bond lengths and the dihedral angles between the aromatic rings, provide a detailed picture of the molecule's three-dimensional shape. For instance, C-N bond lengths shorter than a typical single bond suggest some degree of double bond character due to electron delocalization. mdpi.com

Table 1: Representative Optimized Geometric Parameters for Phenylenediamine Isomers (Illustrative) This table presents typical data obtained from DFT calculations on related phenylenediamine isomers to illustrate the outputs of geometry optimization.

| Parameter | o-Phenylenediamine (B120857) | m-Phenylenediamine | p-Phenylenediamine |

| C-N Bond Length (Å) | 1.401 | 1.389 | 1.395 |

| C-C Bond Length (Å) | 1.390 - 1.410 | 1.385 - 1.405 | 1.392 - 1.402 |

| C-N-H Bond Angle (°) H | 112.5 | 113.0 | 112.8 |

| H-N-H Bond Angle (°) H | 111.0 | 111.2 | 111.1 |

Source: Based on data from computational studies on phenylenediamines. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua For this compound, the electron-donating nature of the two amino groups and the tolyl group would be expected to raise the energy of the HOMO, while the LUMO energy would be less affected. This typically results in a relatively small energy gap, indicating high reactivity and a propensity for charge transfer within the molecule. dntb.gov.ua DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties This table provides example values for FMO analysis, derived from DFT studies on substituted aromatic amines, to represent the expected properties of this compound.

| Property | Symbol | Representative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.90 |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 4.25 |

| Ionization Potential | IP ≈ -EHOMO | 5.15 |

| Electron Affinity | EA ≈ -ELUMO | 0.90 |

| Chemical Hardness | η = (IP - EA) / 2 | 2.125 |

| Electronegativity | χ = (IP + EA) / 2 | 3.025 |

Source: Based on principles and representative data from DFT studies on related organic molecules. dntb.gov.uaresearchgate.net

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.id The MESP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP map would show negative potential concentrated around the nitrogen atoms of the diamine groups due to their lone pairs of electrons. The π-systems of the aromatic rings would also exhibit negative potential. Conversely, the hydrogen atoms attached to the nitrogens would be characterized by positive potential, making them potential sites for hydrogen bonding. These maps provide a clear, visual guide to the molecule's reactivity and intermolecular interaction capabilities. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, theoretical calculations can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for a detailed understanding of reaction pathways and the factors that control reaction rates and selectivity.

A key application of computational chemistry in studying reaction mechanisms is the location of transition state (TS) structures. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By performing TS searches, chemists can determine the geometry of this fleeting species and calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, a common and important reaction is cyclization to form heterocyclic compounds like benzimidazoles. Computational studies can model the reaction with various electrophiles (e.g., aldehydes or carboxylic acids). The calculations would identify the transition state for the key ring-closing step, revealing a structure where bonds are partially formed and broken. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Beyond identifying individual transition states, computational methods can map out the entire reaction pathway. This is achieved by calculating the energies of all species along the reaction coordinate, including reactants, intermediates, transition states, and products. The resulting energetic profile, or reaction coordinate diagram, provides a comprehensive view of the mechanism.

For the synthesis of a benzimidazole derivative from this compound, the energetic profile would illustrate the step-by-step process: initial nucleophilic attack of an amine on the electrophile, formation of a tetrahedral intermediate, a subsequent dehydration step, and the final ring-closing cyclization. researchgate.net Each step would be associated with its own transition state and activation energy. Such detailed profiles allow researchers to understand the rate-determining step, predict the influence of catalysts, and optimize reaction conditions to improve yields and selectivity.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules from fundamental quantum mechanical principles. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) allow for the simulation of various types of spectra before a compound is synthesized or experimentally analyzed. nih.gov These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features to specific molecular motions or electronic transitions, and understanding the molecule's electronic structure. For this compound, ab initio and DFT calculations can furnish simulated Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, offering a detailed picture of its spectroscopic signatures.

Simulated IR, NMR, and UV-Vis Spectra

Theoretical simulations of spectra are achieved by computing the response of a molecule's electrons and nuclei to external electromagnetic fields. DFT is a common method for these calculations due to its favorable balance of accuracy and computational cost. nih.govtandfonline.com

Infrared (IR) Spectrum: A theoretical IR spectrum is generated by calculating the vibrational frequencies of the molecule's normal modes. DFT calculations can predict the wavenumbers and intensities of IR-active vibrations, which correspond to changes in the molecular dipole moment. mdpi.com For this compound, characteristic vibrational modes would include N-H stretching of the amine groups, C-H stretching in the aromatic rings and the tolyl's methyl group, C-N stretching, and aromatic C=C stretching, as well as various bending modes. For example, in related N-phenylpropanamide, C=C stretching vibrations in the phenyl ring were calculated in the 1600-1400 cm⁻¹ region using the B3LYP/6-311+G(d,p) level of theory. researchgate.net The N-H stretching vibrations are typically expected in the 3300-3500 cm⁻¹ range. nih.gov

Nuclear Magnetic Resonance (NMR) Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). nih.gov This method computes the magnetic shielding tensors for each nucleus in the molecule. The predicted ¹H and ¹³C NMR spectra for this compound would show distinct signals for each chemically unique proton and carbon atom. The aromatic protons and carbons of the two phenyl rings would resonate in their characteristic downfield regions, with specific shifts influenced by the electronic effects of the amino and tolyl substituents. The methyl protons of the ortho-tolyl group would appear as a distinct singlet in the upfield region of the ¹H spectrum, typically around 2.3-2.8 ppm. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrum: The electronic absorption spectrum is simulated using TD-DFT. tandfonline.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λ_max) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic systems. The presence of the amino groups and the extended conjugation between the two rings would likely result in strong absorption bands in the UV or near-UV region. In a computational study of m-phenylenediamine, electronic properties were analyzed using the TD-DFT method to understand the UV-Vis spectra. tandfonline.com Similarly, the electronic transitions for this compound would be influenced by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions.

| Spectrum Type | Predicted Feature | Approximate Range/Value | Associated Molecular Group/Transition |

|---|---|---|---|

| IR | ν(N-H) | 3300 - 3500 cm⁻¹ | Amine N-H stretch |

| ν(C-H) aromatic | 3000 - 3100 cm⁻¹ | Aromatic C-H stretch | |

| ν(C=C) aromatic | 1400 - 1600 cm⁻¹ | Aromatic ring stretch | |

| ν(C-N) | 1250 - 1350 cm⁻¹ | Amine C-N stretch | |

| ¹H NMR | δ(Ar-H) | 6.5 - 8.0 ppm | Aromatic protons |

| δ(N-H) | Variable, broad | Amine protons | |

| δ(CH₃) | 2.3 - 2.8 ppm | Tolyl methyl protons | |

| ¹³C NMR | δ(Ar-C) | 110 - 150 ppm | Aromatic carbons |

| δ(CH₃) | 20 - 25 ppm | Tolyl methyl carbon | |

| UV-Vis | λ_max | 250 - 400 nm | π → π* transitions |

Investigation of Optoelectronic and Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and electron donor-acceptor groups can exhibit significant nonlinear optical (NLO) responses, making them candidates for applications in photonics and optoelectronics. nih.govjournaleras.com Computational chemistry is instrumental in predicting and understanding these properties at the molecular level. For this compound, theoretical calculations can quantify its potential as an NLO material by determining its polarizability and hyperpolarizability and elucidating the structural origins of its optical nonlinearity.

Calculations of Polarizability and Hyperpolarizability

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.), which describe the ease with which the molecular electron cloud is distorted by an external electric field. researchgate.net DFT calculations are widely used to compute these properties. scirp.org

Polarizability (α): This is a measure of the linear response of the molecular dipole moment to an electric field. It is a second-rank tensor, but often its average or isotropic value is reported.

First Hyperpolarizability (β): This is a third-rank tensor that quantifies the second-order NLO response, responsible for phenomena like second-harmonic generation (SHG). A non-zero β value is a key indicator of a molecule's potential for second-order NLO applications. mdpi.com

The values of α and β are typically calculated using a finite-field approach within a DFT framework, where the energy or dipole moment of the molecule is computed under various applied electric field strengths. researchgate.net The results are often compared to standard NLO materials like urea to benchmark their performance. journaleras.com For this compound, the presence of electron-donating amine groups and the π-conjugated system is expected to result in a significant NLO response.

| Compound | Method | Dipole Moment (μ) [D] | Polarizability (α) [× 10⁻²⁴ esu] | First Hyperpolarizability (β) [× 10⁻³⁰ esu] |

|---|---|---|---|---|

| p-Nitroaniline (p-NA) | DFT/B3LYP | 6.87 | 13.6 | 9.2 |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP | 3.24 | 14.61 | 2.62 |

| 4,4' Dimethylaminocyanobiphenyl | DFT/B3LYP | 8.44 | 28.87 | 48.99 |

| Urea (reference) | - | - | - | 0.37 |

Note: Values are illustrative and taken from computational studies on different molecules to provide context. The values for this compound would require specific calculation.

Relationship between Molecular Structure and Optical Response

The magnitude of the NLO response in an organic molecule is intrinsically linked to its electronic and geometric structure. A key factor is the presence of an intramolecular charge transfer (ICT) mechanism, which is facilitated by connecting electron-donating (D) and electron-accepting (A) groups through a π-conjugated bridge. nih.gov

In this compound, the entire molecule acts as an electron-rich, π-conjugated system. The two amine groups are strong electron donors. The tolyl group is a weak electron-donating substituent. The delocalization of π-electrons across the two aromatic rings, facilitated by the nitrogen lone pairs, is crucial for its polarizability. Upon excitation by an electric field (like that of a laser), electron density can be easily shifted across the molecular framework, leading to a large change in the dipole moment and thus a significant hyperpolarizability.